molecular formula C19H17N3 B2594410 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-64-2

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2594410
CAS No.: 1031967-64-2
M. Wt: 287.366
InChI Key: GOXLFVVCSWWLHY-UHFFFAOYSA-N
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Description

8-Ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole ring fused with a quinoline scaffold. The substitution pattern—an ethyl group at position 8 and a 4-methylphenyl group at position 3—confers distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-3-13-6-9-17-15(10-13)19-16(11-20-17)18(21-22-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXLFVVCSWWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired pyrazoloquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit certain kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and proliferation. The compound’s ability to intercalate with DNA also contributes to its antitumor activity by preventing DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[4,3-c]quinoline Derivatives

The pharmacological profile of pyrazolo[4,3-c]quinolines is highly dependent on substituent positions and functional groups. Below is a detailed comparison with key derivatives:

Anti-Inflammatory Derivatives

Derivatives with amino groups at positions 3 and 4 (e.g., 2i and 2m) exhibit potent anti-inflammatory effects by suppressing LPS-induced NO production in RAW 264.7 macrophages. These compounds inhibit iNOS and COX-2 protein expression, with IC₅₀ values in the submicromolar range, rivaling the positive control 1400W . The 4-methylphenyl group in 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline may similarly enhance lipophilicity and membrane permeability, though its anti-inflammatory efficacy remains untested.

Bacterial β-Glucuronidase (βG) Inhibitors

Compound 42 demonstrates pH-dependent βG inhibition, effectively mitigating chemotherapy-induced intestinal toxicity without compromising antitumor activity . The 4-fluorophenylamino substituent in 42 enhances target selectivity, suggesting that substituents at position 4 critically influence enzyme interaction. The 4-methylphenyl group in the target compound may lack the electronegativity required for βG inhibition but could be optimized for other enzyme targets.

Structural Variants and Pharmacological Nuances

  • 8-Substituted Derivatives : Ethyl (target compound) vs. ethoxy () groups at position 8 alter electronic and steric properties. Ethoxy groups may enhance metabolic stability but reduce blood-brain barrier penetration compared to ethyl.
  • 3-Substituted Aryl Groups : 4-Methylphenyl (target) vs. 4-fluorophenyl () or phenyl () groups modulate receptor affinity. Fluorine substituents improve target engagement in βG inhibition, while methyl groups may favor hydrophobic interactions in anti-inflammatory pathways.

Biological Activity

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the quinoline family. Its unique structure features a pyrazole ring fused to a quinoline moiety, with an ethyl group at the 8th position and a 4-methylphenyl group at the 3rd position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cell signaling pathways critical for tumor growth and proliferation. The compound's mechanism of action includes:

  • Kinase Inhibition : Disruption of signaling pathways essential for cancer cell survival.
  • DNA Intercalation : The ability to intercalate with DNA, thereby preventing replication and transcription, which contributes to its antitumor efficacy .

Antimicrobial and Antiviral Activity

The compound has also been explored for its antimicrobial and antiviral properties. Studies suggest that it may serve as a candidate for drug development against various pathogens due to its ability to inhibit microbial growth effectively.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, showcasing its potential in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Description
Anticancer Inhibits kinases and intercalates with DNA, disrupting tumor growth.
Antimicrobial Exhibits inhibitory effects against various microbial strains.
Antiviral Potential candidate for antiviral drug development.
Anti-inflammatory Inhibits nitric oxide production in inflammatory models.

Case Study: Anticancer Activity

A study conducted on various pyrazoloquinoline derivatives, including this compound, revealed promising results in inhibiting cancer cell lines. The compound was found to exhibit IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic agent in oncology.

Research on Anti-inflammatory Mechanisms

Further research highlighted the anti-inflammatory mechanisms of this compound. It was shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in treated cells, indicating a robust anti-inflammatory profile .

Q & A

Q. What are the common synthetic routes for 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and substituents (e.g., ethyl CH3 at δ 1.2–2.5 ppm) confirm regiochemistry. For example, 6-fluoro-3-methyl-4-(4′-methylphenyl)-1H-pyrazoloquinoline shows distinct doublets for fluorine-coupled protons (J = 5.4–9.4 Hz) .
  • IR Spectroscopy : N-H stretching (3434 cm⁻¹), C-Cl (555 cm⁻¹), and C=N (1602 cm⁻¹) bands validate functional groups. Ortho-substituted phenyl groups exhibit strong absorption at 756 cm⁻¹ .
  • UV-Vis : Conjugated systems show λmax at 360–444 nm, with bathochromic shifts indicating extended π-systems .
  • Elemental Analysis : Confirms purity (e.g., C 78.31% vs. calc. 78.46% for C24H18FN3) .

Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities, especially for isomers or halogenated derivatives .

Advanced Research Questions

Q. How can structural modifications at the 3-position of pyrazolo[4,3-c]quinoline influence biological activity?

Methodological Answer:

  • Amino Group Introduction : Adding NH2 at the 3-position (e.g., 3,4-diamino derivatives) enhances solubility and binding affinity for targets like phosphodiesterases (PDEs). This modification increases therapeutic indices in neurological and anti-inflammatory assays .
  • Substituent Effects : Bulky groups (e.g., 4-methylphenyl) improve metabolic stability but may reduce target selectivity. Fluorine or trifluoromethoxy groups at the 7-position enhance membrane permeability and pharmacokinetics .
  • SAR Workflow : Synthesize derivatives via reductive amination or Suzuki coupling, then screen against target enzymes (e.g., PDE10A) using IC50 assays. Prioritize compounds with <100 nM activity for in vivo studies .

Q. What are the challenges in optimizing reaction yields for electrochemical synthesis of pyrazoloquinolines?

Methodological Answer:

  • Electrode Material : Graphite anodes minimize side reactions vs. platinum, which may catalyze over-oxidation.
  • Electrolyte Concentration : Tetrabutylammonium tetrafluoroborate (0.1 M) balances conductivity and stability. Higher concentrations increase viscosity, reducing ion mobility .
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may require post-reaction purification.
  • Yield Optimization : Monitor reaction progress via TLC. Scale-up challenges include maintaining consistent current density and temperature control (20–25°C preferred) .

Q. How to resolve contradictions in spectral data interpretation for pyrazoloquinoline derivatives?

Methodological Answer:

  • Case Study : A compound with conflicting ¹H NMR signals (δ 7.49 ppm vs. δ 7.37 ppm) may indicate rotational isomers or impurities. Use 2D NMR (COSY, HSQC) to assign coupling networks and verify substituent positions .
  • Contradictory Elemental Analysis : Discrepancies >0.5% in carbon content suggest incomplete purification. Re-crystallize from ethanol/water or use silica gel chromatography .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., N(1) vs. N(2) substitution) via single-crystal diffraction. For example, 7-chloro-3-(2-chlorophenyl)-1H-pyrazoloquinoline crystallizes in a monoclinic system (space group P2₁/c), confirming the substitution pattern .

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